2-Chloro-5-nitro-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . They are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The unique physicochemical properties of TFMP derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Magnetocaloric Effect and Slow Magnetic Relaxation
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine derivatives have been utilized in the synthesis of hexanuclear cluster complexes exhibiting enhanced magnetocaloric effects and slow magnetic relaxation. These complexes, containing the pyridine-2-aldoximate ligand, show promise for applications in cryogenic magnetic cooling and as single-molecule magnets, highlighting their potential in advanced magnetic storage devices and cooling systems (Liu, Zhang, & Zhu, 2014).
Herbicide Synthesis
A key intermediate for synthesizing highly efficient herbicides, such as trifloxysulfuron, is derived from modifications of this compound. This highlights its role in the agricultural industry, contributing to the development of more effective and targeted weed control solutions (Zuo Hang-dong, 2010).
Building Blocks for Organic Synthesis
The compound has also served as a versatile building block in organic synthesis, enabling the efficient synthesis of 4-substituted 7-azaindole derivatives. This application underlines its significance in constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Figueroa‐Pérez et al., 2006).
Ligand Field-Tuned Magnetic Behavior
Research into 2p-4f complexes incorporating derivatives of this compound has revealed the ability to tune magnetic behaviors through careful adjustment of the ligand field around metal centers. Such findings contribute to our understanding of single-molecule magnet behavior and the design of materials with tailored magnetic properties (Mei et al., 2012).
Energetic Materials Development
The compound has been implicated in the synthesis of energetic materials, such as pyridine-based compounds with high density and good detonation properties. This application is particularly relevant to the development of advanced explosives and propellants (Ma et al., 2018).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmps are known to exhibit numerous pharmacological activities . The presence of fluorine and the pyridine structure in TFMPs result in superior properties when compared to traditional compounds .
Biochemical Pathways
Tfmps and their derivatives have been found to affect various biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its predicted boiling point of 2631±400 °C and density of 1618±006 g/cm3 , may influence its pharmacokinetic properties.
Result of Action
Tfmps and their derivatives are known to exhibit various biological activities due to their interaction with different biological targets .
Action Environment
The action of 2-Chloro-5-nitro-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound’s stability, efficacy, and action can be affected by these and possibly other environmental conditions.
Safety and Hazards
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
2-chloro-5-nitro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-1-3(6(8,9)10)4(2-11-5)12(13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWHBSCVXBWSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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